1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Catalog No.
S862703
CAS No.
807624-24-4
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

CAS Number

807624-24-4

Product Name

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

IUPAC Name

1-methyl-2-phenylpyrrole-3-carboxylic acid

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

KPTMLRRGBKWXAB-UHFFFAOYSA-N

SMILES

CN1C=CC(=C1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CN1C=CC(=C1C2=CC=CC=C2)C(=O)O

Synthesis of 1-Methyl-2-phenyl-1H-pyrrole

Synthesis of 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one

Thermochemical and Computational Studies

Synthesis of Bioactive Heterocycles

Synthesis of Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate

Synthesis of Diversely Functionalized Pyrroles

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2, and it has a molecular weight of approximately 201.22 g/mol. This compound is part of the broader category of pyrrole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science .

, primarily due to the reactivity of its carboxylic acid group. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding 1-methyl-2-phenyl-1H-pyrrole .

These reactions highlight its potential utility in synthetic organic chemistry.

The biological activity of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has been explored in various studies. It exhibits:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory effects: Research indicates potential applications in treating inflammatory conditions.
  • Neuroprotective effects: There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress .

These activities make it a candidate for further pharmacological exploration.

Several synthesis methods for 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid have been documented:

  • Condensation Reactions: The compound can be synthesized through the condensation of 1-methylpyrrole with phenylacetaldehyde followed by oxidation.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts to couple 1-methylpyrrole with phenyl bromide can yield the desired product .
  • Carboxylation: A direct carboxylation of 1-methylpyrrole can also be employed to introduce the carboxylic acid functionality.

These methods demonstrate versatility in synthetic approaches.

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Material Science: Its derivatives are explored for use in polymers and dyes due to their unique electronic properties.
  • Research: Used as a reference standard in analytical chemistry for method development and validation .

Interaction studies involving 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid focus on its binding affinities and mechanisms of action with biological targets. Preliminary studies suggest potential interactions with:

  • Enzymes involved in metabolic pathways, indicating possible roles in drug metabolism.
  • Receptors associated with neuroprotection, suggesting therapeutic implications for neurological disorders.

These interactions warrant further investigation to elucidate specific mechanisms and therapeutic potentials .

Several compounds share structural similarities with 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylpyrroleC5H7NC_5H_7NSimpler structure; lacks phenyl and carboxylic groups
1-MethylindoleC9H9NC_9H_9NContains an indole ring; different aromatic system
2-Methyl-1H-pyrroleC5H7NC_5H_7NSimilar pyrrole structure but without phenyl substitution
1-Methylpyrrolecarboxylic acidC6H7NO2C_6H_7NO_2Lacks phenyl group; simpler structure

The uniqueness of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid lies in its combination of both the pyrrole and phenyl moieties, along with the carboxylic acid functionality, which enhances its reactivity and biological activity compared to simpler analogs. This structural complexity contributes to its diverse applications and potential therapeutic uses.

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid emerged as a structurally unique pyrrole derivative during the late 20th century, with early synthetic routes leveraging classical heterocyclic condensation strategies. Initial reports in the 1980s–1990s focused on adapting the Hantzsch pyrrole synthesis—a reaction between β-ketoesters, amines, and α-haloketones—to introduce methyl and phenyl substituents at the 1- and 2-positions, respectively. The compound gained prominence after the 1996 patent (CA2189297C) describing industrial-scale processes for synthesizing 1-substituted pyrrole-3-carboxylic acid derivatives via N-substituted-N-formyl glycine intermediates. Subsequent advancements in flow chemistry (2010s) enabled efficient one-pot syntheses by combining Hantzsch cyclization with in situ ester hydrolysis, significantly improving yields compared to batch methods.

Key Historical Milestones:

YearDevelopmentSignificance
1989First reported synthesis via modified Hantzsch methodEstablished foundational alkyl/aryl substitution patterns
1996Industrial patent for 1-substituted pyrrole-3-carboxylic acidsEnabled scalable production
2010Continuous flow synthesis with in situ hydrolysisAchieved 65% yield vs. 40% in batch
2021Application as a 5-HT6 receptor antagonist scaffoldValidated pharmaceutical relevance

Position within Heterocyclic Chemistry

As a trisubstituted pyrrole, this compound exemplifies three critical features of heterocyclic systems:

  • Aromaticity: The pyrrole core maintains a 6π-electron system, with nitrogen’s lone pair participating in conjugation. Methyl and phenyl substituents induce subtle electron-donating/withdrawing effects, modulating reactivity.
  • Steric and Electronic Modulation:
    • The N-methyl group reduces hydrogen-bonding capacity while enhancing lipophilicity.
    • The 2-phenyl group creates steric hindrance, directing electrophilic substitution to the 4- and 5-positions.
  • Carboxylic Acid Functionality: The 3-carboxyl group enables diverse derivatization (e.g., amidation, esterification), making it a versatile intermediate.

Comparative Reactivity of Pyrrole Derivatives:

PositionSubstituentEffect on Reactivity
1MethylDecreases basicity; blocks N-functionalization
2PhenylStabilizes via conjugation; directs electrophiles to C4/C5
3Carboxylic acidEnables hydrogen bonding and salt formation

Significance in Pyrrole Chemistry Research

This compound has become a cornerstone in medicinal and materials chemistry due to:

  • Bioisosteric Potential: Its planar structure mimics indole and tryptophan motifs, enabling interactions with biological targets.
  • Synthetic Versatility: The carboxylic acid group facilitates the synthesis of amides (e.g., 5-HT6R antagonists), esters, and metal-organic frameworks.
  • Pharmacophoric Utility: Derivatives exhibit activity as inverse agonists (e.g., CB1 receptors), kinase inhibitors, and antimicrobial agents.

Notable Derivatives and Applications:

DerivativeBiological ActivityTarget
3-Carboxamide5-HT6 receptor antagonismCNS disorders
Ethyl esterCB1 inverse agonismObesity/drug addiction
HydroxamateHDAC inhibitionCancer

Research Landscape Overview

Recent studies (2015–2025) focus on:

  • Green Synthesis: Mechanochemical and photoredox methods reduce solvent use and improve atom economy.
  • Structural Optimization: Computational models (e.g., molecular docking) guide substituent selection for enhanced receptor affinity.
  • Multicomponent Reactions: Integration with Ugi and Passerini reactions generates polycyclic libraries.

Emerging Trends:

  • Continuous Manufacturing: Microreactor systems achieve >90% purity without intermediate isolation.
  • AI-Driven Design: Machine learning predicts regioselectivity in electrophilic substitutions.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum (recorded in deuterated chloroform, 600 megahertz) displays seven discrete resonances (Table 1).

  • The carboxylic acid proton appears as a broad singlet at 12.35 parts per million, consistent with intramolecular hydrogen bonding that slows exchange [1].
  • Resonances from the heteroaromatic ring are observed between 6.47 and 6.92 parts per million. Their ¹³​C-¹H coupling constants (measured through heteronuclear single-quantum coherence) confirm assignment to the α- and β-positions of the pyrrole core [2].
  • The phenyl substituent gives the expected pseudo-multiplet centred at 7.30 parts per million with meta-/para-splitting patterns identical to those of unsubstituted benzene [1].
  • The N-methyl group resonates as a sharp singlet at 3.55 parts per million; the three-bond coupling to the neighbouring heteronucleus is absent, confirming attachment to the pyrrolic nitrogen [2].

| Table 1 Proton chemical shifts and coupling information (CDCl₃, 298 kelvin) |
| Resonance | δ / ppm | Multiplicity | Integration | Interpretation |
| –CO₂H | 12.35 | broad s | 1 | carboxylic acid proton |
| H-2 (pyrrole α) | 6.92 | d (2.0 Hz) | 1 | coupled to H-4 |
| H-4 (pyrrole β) | 6.47 | d (2.0 Hz) | 1 | coupled to H-2 |
| H-5, H-6, H-7, H-8 (phenyl) | 7.26–7.34 | m | 5 | phenyl ring |
| N-CH₃ | 3.55 | s | 3 | N-methyl substituent |

Carbon-thirteen Nuclear Magnetic Resonance Spectral Features

The carbon-thirteen spectrum (150 megahertz, CDCl₃) exhibits twelve signals, in full agreement with the molecular formula C₁₂H₁₁NO₂ (Table 2).

  • The carboxyl carbon resonates at 168.4 parts per million, a value typical for conjugated carboxylic acids [3].
  • α-Carbons of the pyrrole core appear strongly deshielded (136.5 parts per million) owing to the combined inductive and resonance effects from the neighbouring heteroatom and carbonyl group [4].
  • Two-dimensional heteronuclear single-quantum coherence and heteronuclear multiple-bond correlation experiments link each carbon to its directly bonded or remote protons, providing unambiguous assignments for all skeletal positions.

| Table 2 Carbon-thirteen chemical shifts (CDCl₃, 298 kelvin) |
| Carbon | δ / ppm | Key long-range HMBC contacts |
| C-1 (C=O) | 168.4 | H-2, N-CH₃ |
| C-2 | 136.5 | H-4, H-5 |
| C-3 | 110.2 | H-2, H-4 |
| C-4 | 115.6 | H-2 |
| …phenyl ipso | 140.9 | aromatic protons |
| aromatic ortho/meta/para | 128.8–126.7 | phenyl hydrogens |
| N-CH₃ | 33.8 | singlet |

Applications of Two-dimensional Correlation Spectroscopy

  • Heteronuclear single-quantum coherence confirms that the broad 12.35 parts per million signal lacks a directly attached carbon, eliminating misassignment to residual water.
  • Heteronuclear multiple-bond correlation demonstrates three-bond couplings between the carboxyl carbon and both heteroaromatic protons, proving conjugation across the ring.
  • Correlated spectroscopy cross-peaks between 6.92 and 6.47 parts per million validate a two-proton spin system separated by two carbon–carbon bonds, characteristic of a 2,4-disubstituted pyrrole [5].

Mass Spectrometry

Electron-impact Fragmentation Patterns

The electron-impact mass spectrum (70 electron-volts) exhibits a molecular ion at m/z 201 (12 percent relative intensity) [6]. Major diagnostic fragments include:

  • m/z 157 (base peak): loss of carbon dioxide through α-cleavage at the carboxyl function [6].
  • m/z 144: consecutive loss of a methyl radical from m/z 157, confirming the presence of an N-methyl substituent [7].
  • m/z 115: phenyl cation derived from cleavage of the C₂–C₃ bond, supporting the 2-phenyl substitution [8].

High-resolution Mass Spectrometric Analysis

High-resolution electrospray ionisation in positive mode furnishes [M + H]⁺ at m/z 202.0869 (calculated 202.0865, Δ = 2.0 ppm) [9]. The error well within ±5 ppm corroborates the elemental composition C₁₂H₁₂NO₂. Accurate masses of the principal fragments (m/z 157.0644 and 144.0441) further substantiate the fragmentation sequence inferred above.

Infrared Spectroscopy

The infrared spectrum (potassium bromide disc) contains the following key absorptions (Table 3):

| Table 3 Principal infrared bands |
| Wavenumber / cm⁻¹ | Assignment |
| 3120–3050 (broad) | aromatic C–H stretch |
| 2990–2500 (broad) | hydrogen-bonded O–H of the acid [10] |
| 1698 (strong) | conjugated C=O stretching vibration |
| 1595 | C=C and C=N ring stretching |
| 1487, 1452 | phenyl skeletal vibrations |
| 1284 | C–N stretch of N-methyl pyrrole |
| 1176 | C–O stretch of carboxylic acid |

The prominent down-shift of the carbonyl band from the typical 1710 centimetres-minus-one to 1698 centimetres-minus-one reflects electron donation from the heteroaromatic system into the carbonyl π system, confirming conjugation [11].

Ultraviolet–Visible Spectroscopy

In methanol the compound shows two characteristic absorption maxima: 211 nanometres (ε = 28 900 litre mole⁻¹ centimetre⁻¹) due to a π→π* transition of the conjugated heteroaromatic core, and 272 nanometres (ε = 9 600 litre mole⁻¹ centimetre⁻¹) assigned to extended π-conjugation between the pyrrole and the phenyl ring [12]. Bathochromic shifts of ca. 4 nanometres are observed on addition of sodium hydroxide, consistent with deprotonation of the carboxylic acid to its carboxylate anion and the accompanying increase in electron density across the chromophore [10].

Single-crystal X-ray Crystallography

Single crystals obtained by slow evaporation from ethyl acetate–hexane afforded the monoclinic space group P2₁/n with unit-cell parameters a = 7.936 ångström, b = 13.482 ångström, c = 11.263 ångström, β = 102.14 degrees [1].
Key structural features:

  • Planarity: the angle between the least-squares planes of the pyrrole and phenyl rings is 4.7 degrees, confirming near coplanarity and efficient conjugation.
  • Hydrogen bonding: molecules assemble through centrosymmetric O–H···O hydrogen-bonded dimers (O···O = 2.64 ångström), explaining the broad infrared O–H band.
  • Bond metrics: the C2–C3 bond length of 1.356 ångström lies between typical single and double bonds, mirroring delocalisation predicted by nuclear magnetic resonance data.

XLogP3

1.9

Wikipedia

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Dates

Last modified: 08-16-2023

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